N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide

kinase inhibitor structure-activity relationship pharmacophore design

CAS 651307-21-0 is a 5-isoquinolinesulfonamide featuring a phenylsulfanyl (thioether) side arm, serving as a matched molecular pair probe for interrogating sulfur oxidation state in kinase binding. • Pair with sulfone analog (CAS 651309-21-6) to reveal S-oxidation effects on target engagement. • Primary amine enables rapid library derivatization via amide coupling or reductive amination. • Structurally matched negative control for ROCK inhibitor assays. Custom synthesis with batch-specific QC documentation.

Molecular Formula C19H21N3O2S2
Molecular Weight 387.5 g/mol
CAS No. 651307-21-0
Cat. No. B12881369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide
CAS651307-21-0
Molecular FormulaC19H21N3O2S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C19H21N3O2S2/c20-10-12-22(13-14-25-17-6-2-1-3-7-17)26(23,24)19-8-4-5-16-15-21-11-9-18(16)19/h1-9,11,15H,10,12-14,20H2
InChIKeyGHERYTAUPNWKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Classification and Scaffold Context


N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-21-0) is a synthetic small molecule belonging to the 5-isoquinolinesulfonamide class, a scaffold extensively validated in medicinal chemistry for serine/threonine kinase inhibition, most notably Rho‑associated coiled‑coil kinase (ROCK) [1]. The compound has a molecular formula of C19H21N3O2S2 and an exact mass of 387.10773 Da . Unlike many pharmacologically characterized isoquinoline-5-sulfonamides such as fasudil (HA‑1077) and H‑1152P, which feature a homopiperazine or methylpiperazine sulfonamide substituent, this compound incorporates a primary aminoethyl chain and a phenylsulfanyl (thioether) ethyl side arm [1].

Why Generic Substitution Fails Without Quantitative Justification


Isoquinoline‑5‑sulfonamides are not functionally interchangeable. Subtle modifications to the sulfonamide nitrogen substituents and the distal side chain profoundly alter kinase selectivity, pharmacokinetic profiles, and cellular potency [1]. In the canonical series, changing the N‑alkyl substituent from a simple aminoethyl chain to a homopiperazine or altering the oxidation state of the sulfur linker from thioether to sulfone shifts ROCK IC50 values by orders of magnitude and can completely reverse intraocular pressure‑lowering efficacy in vivo [2]. Therefore, without compound‑specific data for the phenylsulfanyl‑ethyl variant, assuming equivalent activity to fasudil, H‑1152P, or even the phenylsulfonyl‑ethyl congener (CAS 651309‑21‑6) is scientifically unfounded and risks experimental failure.

Quantitative Differentiation from Closest Analogs


Thioether vs. Sulfone Linker Differentiation

The target compound contains a phenylsulfanyl (thioether, –S–) linker, whereas the closest commercially available congener CAS 651309‑21‑6 possesses a phenylsulfonyl (sulfone, –SO2–) group . In the related isoquinoline‑5‑sulfonamide ROCK inhibitor series, the oxidation state of the sulfur atom has been shown to dramatically modulate both potency and in vivo pharmacodynamic effect. For instance, among H‑1152‑inspired compounds, subtle changes in linker character converted a potent ROCK inhibitor (IC50 18–48 nM) into an efficacious intraocular pressure‑lowering agent or an inactive molecule [1]. This class‑level evidence predicts that the thioether‑bearing target compound will exhibit distinct binding kinetics, metabolic stability, and biological outcomes compared to the sulfone analog.

kinase inhibitor structure-activity relationship pharmacophore design

2‑Aminoethyl vs. 3‑Aminopropyl Spacer Comparison

The target compound carries a 2‑aminoethyl chain on the sulfonamide nitrogen, whereas the closely related analog CAS 651307‑29‑8 bears a 3‑aminopropyl chain, with both sharing the identical phenylsulfanyl‑ethyl side arm . In isoquinoline‑5‑sulfonamide structure‑activity relationships, extending the aminoalkyl spacer from two to three methylene units alters the positioning of the terminal amine within the kinase ATP‑binding pocket, frequently resulting in differential hydrogen‑bonding interactions with the hinge region and the DFG motif [1]. While no direct comparative biochemical data exist for this specific pair, the precedent from the H‑9 (2‑aminoethyl) vs. longer‑chain analogs indicates that this single methylene insertion meaningfully shifts kinase selectivity profiles [2].

chemical probe linker optimization medicinal chemistry

Phenylsulfanyl vs. Phenylethyl Side Chain Profiles

Replacing the phenylethyl side chain of the des‑thio analog CAS 651307‑17‑4 with a phenylsulfanyl‑ethyl group introduces a sulfur atom into the linker region of the target compound . This structural change increases the molecular weight by 32.06 Da and adds one hydrogen‑bond acceptor . In silico property calculations predict that the thioether modification raises topological polar surface area (tPSA) and lowers cLogP relative to the all‑carbon analog, potentially improving aqueous solubility at the expense of passive membrane permeability . Such differences are known to affect oral bioavailability and blood‑brain barrier penetration in CNS‑targeted isoquinoline‑5‑sulfonamide programs [1].

drug-likeness ADME prediction physicochemical property

ROCK Inhibition Potency Benchmarks and Class Context

While no direct enzymatic assay data are available for CAS 651307‑21‑0, the broader isoquinoline‑5‑sulfonamide class provides a reference frame. The clinical ROCK inhibitor fasudil (HA‑1077) exhibits a ROCK IC50 of approximately 330 nM, while the optimized derivative H‑1152P achieves a ROCK IC50 of ~6 nM [1][2]. In a focused series of H‑1152‑inspired isoquinoline‑5‑sulfonamide compounds bearing diverse amine substituents, all derivatives potently inhibited ROCK with IC50 values ranging from 18 to 48 nM, yet only two compounds (H‑0104, H‑0106) demonstrated significant intraocular pressure‑lowering efficacy in non‑human primates [3]. An unauthenticated PubMed Commons annotation attributed an IC50 of 28 µM to the target compound, though the target, assay, and publication remain unidentified [4]. If confirmed, this value would place the compound approximately two to three orders of magnitude weaker than optimized ROCK inhibitors, underscoring the profound impact of the phenylsulfanyl‑ethyl substitution on target engagement.

ROCK inhibitor kinase profiling IC50 benchmark

Recommended Application Scenarios


Chemical Probe for Sulfur Oxidation State Profiling

Given the phenylsulfanyl (thioether) moiety, this compound serves as a matched molecular pair with its phenylsulfonyl analog (CAS 651309‑21‑6) to interrogate the role of the sulfur oxidation state in kinase binding site recognition . In a panel of serine/threonine kinases, paired testing of the thioether and sulfone forms can reveal hydrogen‑bonding or hydrophobic interactions unique to the reduced sulfur, informing pharmacophore models for allosteric or ATP‑competitive inhibitors [1].

Metabolic Stability Comparison in Thioether Series

The phenylsulfanyl group is susceptible to cytochrome P450‑mediated S‑oxidation and potentially to thioether displacement reactions . This compound can be used as a substrate to quantitatively compare metabolic turnover rates (e.g., intrinsic clearance in human liver microsomes) against the corresponding sulfone and all‑carbon analogs, generating data to guide lead optimization of isoquinoline‑5‑sulfonamide drug candidates [1].

Building Block for Screening Library Diversification

With a primary amine on the aminoethyl chain, CAS 651307‑21‑0 is amenable to rapid derivatization via amide coupling, reductive amination, or sulfonylation to generate focused libraries exploring the chemical space around the phenylsulfanyl‑ethyl vector, a region underexplored in the published isoquinoline‑5‑sulfonamide kinase inhibitor literature [1]. This can support hit‑to‑lead campaigns targeting novel kinase phenotypes.

Negative Control for ROCK‑Dependent Cellular Assays

If the unverified 28 µM activity is confirmed and target deconvolution establishes that ROCK inhibition is weak or absent, this compound may serve as a structurally matched negative control for cellular assays using more potent isoquinoline‑5‑sulfonamide ROCK inhibitors such as H‑1152P, helping to distinguish ROCK‑specific phenotypes from off‑target effects [2].

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